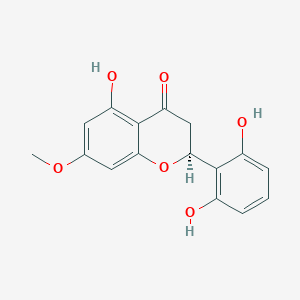

2',5,6'-Trihydroxy-7-methoxyflavanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2',5,6'-Trihydroxy-7-methoxyflavanone, also known as naringenin, is a flavonoid found in many citrus fruits, especially grapefruit. It has been the subject of numerous scientific studies due to its potential health benefits.

Mechanism of Action

Naringenin exerts its effects through various mechanisms, including the inhibition of inflammatory pathways, the activation of antioxidant enzymes, and the modulation of cell signaling pathways. It has also been shown to interact with various receptors in the body, including the estrogen receptor and the peroxisome proliferator-activated receptor.

Biochemical and Physiological Effects:

Naringenin has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve insulin sensitivity, and lower cholesterol levels. It has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Naringenin has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a wide range of potential applications, making it a versatile tool for researchers. However, there are also some limitations to its use. It has poor solubility in water, which can make it difficult to administer in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on 2',5,6'-Trihydroxy-7-methoxyflavanone. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential as a dietary supplement for improving overall health and wellness. Further research is also needed to better understand its mechanisms of action and to optimize its bioavailability and efficacy.

Synthesis Methods

Naringenin can be synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The process involves the hydrolysis of hesperidin with an acid catalyst, followed by the removal of the sugar moiety through enzymatic or chemical means. The resulting 2',5,6'-Trihydroxy-7-methoxyflavanone can then be purified through various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Naringenin has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential to improve cardiovascular health, lower cholesterol levels, and regulate blood sugar levels.

properties

CAS RN |

129138-49-4 |

|---|---|

Product Name |

2',5,6'-Trihydroxy-7-methoxyflavanone |

Molecular Formula |

C229H346N70O40 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(2S)-2-(2,6-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O6/c1-21-8-5-11(19)16-12(20)7-14(22-13(16)6-8)15-9(17)3-2-4-10(15)18/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |

InChI Key |

SAJHRQBGZMZGMA-AWEZNQCLSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O)O)O |

SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3O)O)O |

synonyms |

2',5,6'-trihydroxy-7-methoxy-flavanone 2',5,6'-trihydroxy-7-methoxyflavanone scuteamoenin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)

![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)

![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)